molecular formula C14H20ClN3O2S B13948971 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13948971
M. Wt: 329.8 g/mol
InChI Key: DOGPDVHYIFIPOL-UHFFFAOYSA-N
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Description

3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a sulfanylmethyl group, linked to a pyrrolidine ring The compound is further modified with a tert-butyl ester group

Preparation Methods

The synthesis of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and sulfanylmethyl groups. The pyrrolidine ring is then attached, and the final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of nucleophilic substitution reactions, with reagents such as silver nitrate and ammonium persulfate .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The chloro and sulfanylmethyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. These interactions can influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

Properties

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

tert-butyl 3-[(2-chloropyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-7-5-10(8-18)9-21-11-4-6-16-12(15)17-11/h4,6,10H,5,7-9H2,1-3H3

InChI Key

DOGPDVHYIFIPOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC(=NC=C2)Cl

Origin of Product

United States

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